molecular formula C9H14ClNOS B1305805 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride CAS No. 5424-47-5

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

Cat. No. B1305805
Key on ui cas rn: 5424-47-5
M. Wt: 219.73 g/mol
InChI Key: HPVHJPMLORARSR-UHFFFAOYSA-N
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Patent
US08362279B2

Procedure details

Added 3.8 Kgs. of hydrochloric acid to a solution of 100 Kgs. of 2-acetyl thiophene, 81.5 Kgs. of dimethylamine hydrochloride, 35.4 Kgs. parafomaldehyde and 250 liters of isopropyl alcohol. Heated the reaction mixture to 75-80° C. Stirred the reaction mixture for 6 hours at 75-80° C. Cooled the reaction mixture to 0-5C. Stirred the reaction mixture for 2 hours at 0-5° C. Filtered the solid and washed with isopropyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)(=[O:4])[CH3:3].Cl.[CH3:11][NH:12][CH3:13].[CH:14](O)(C)C>>[ClH:1].[CH3:11][N:12]([CH3:14])[CH2:13][CH2:3][C:2]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)=[O:4] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC
Step Five
Name
Quantity
250 L
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stirred the reaction mixture for 6 hours at 75-80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added 3.8 Kgs
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 0-5C
STIRRING
Type
STIRRING
Details
Stirred the reaction mixture for 2 hours at 0-5° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filtered the solid
WASH
Type
WASH
Details
washed with isopropyl alcohol

Outcomes

Product
Details
Reaction Time
6 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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